Sub-Nanomolar sEH Inhibition: Ki Comparison with Patent-Disclosed Analogs (Compounds 12, 15, and 2391)
In a recombinant human sEH fluorescence-based FRET displacement assay, 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea demonstrates a Ki of 1.40 nM [1]. This value places it among the most potent urea-based sEH inhibitors disclosed in US10377744, substantially exceeding the potency of Compound 15 (Ki = 2.40 nM) and approaching that of Compound 12 (Ki = 1.00 nM). Notably, Compound 2391 attains a Ki of 0.220 nM, highlighting a 6.4-fold potency range within this single patent family [1][2]. The data demonstrate that while the (1r,4r)-pyrimidinyloxy-substituted urea is highly potent, it occupies a defined position on the potency spectrum, and procurement of the exact compound is essential for reproducing the intended level of target engagement.
| Evidence Dimension | sEH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | Compound 12: Ki = 1.00 nM; Compound 15: Ki = 2.40 nM; Compound 2391: Ki = 0.220 nM |
| Quantified Difference | Target compound is 1.4-fold less potent than Compound 12, 1.7-fold more potent than Compound 15, and 6.4-fold less potent than Compound 2391 |
| Conditions | Recombinant human sEH expressed in baculovirus system; FRET displacement assay; incubation 1 h |
Why This Matters
A 1.7- to 6.4-fold shift in Ki directly alters the in vitro concentration required for >90% target occupancy, which propagates into dose selection for in vivo pharmacology—procuring an incorrectly specified analog will invalidate benchmark comparisons.
- [1] BindingDB PrimarySearch_ki for monomerid=408978. Ki values for target compound and comparators (Compounds 12, 15, 2391) from US10377744/US11123311. Accessed via BindingDB. View Source
- [2] BindingDB entry for BDBM408991 (Compound 12), BDBM408994 (Compound 15), BDBM50100519 (Compound 2391). All derived from US10377744/US11123311. View Source
